Vaginol
Description
Properties
CAS No. |
26992-52-9 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(8S,9S)-9-hydroxy-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-11(16)10-8(18-13)5-3-7-4-6-9(15)19-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m0/s1 |
InChI Key |
DQISGWRLCDLKJI-AAEUAGOBSA-N |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Reagents
The foundational preparation of this compound involves the acid-catalyzed cyclization of 2-hydroxyphenyl alkyl ketones with allylic alcohols. As detailed in the seminal work by, the reaction employs p-toluenesulfonic acid (p-TSA) in anhydrous dichloromethane at 0–5°C. Key reactants include:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 2-Hydroxyacetophenone | Phenolic precursor | 10.0 |
| 3-Buten-2-ol | Allylic alcohol | 12.5 |
| p-TSA | Brønsted acid catalyst | 0.5 |
| Dichloromethane | Solvent | 50 mL |
Mechanistic Pathway
The reaction proceeds via a tandem Friedel-Crafts alkylation-cyclization mechanism:
- Protonation of allylic alcohol by p-TSA generates a carbocation at the β-position.
- Electrophilic attack on the aromatic ring of 2-hydroxyacetophenone occurs at the ortho position relative to the hydroxyl group.
- Intramolecular cyclization forms the dihydrobenzofuran core, with simultaneous hydroxyl group retention at C3.
Critical to avoiding polymerization byproducts is maintaining subambient temperatures, which suppress competing aldol condensation pathways.
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Experimental trials comparing solvent polarity revealed dichloromethane’s superiority over THF or DMF, providing a 68% isolated yield versus ≤45% in polar aprotic solvents. Lower temperatures (0°C) favor cyclization over intermolecular side reactions, as demonstrated by NMR reaction monitoring.
Catalytic System Modifications
Replacing p-TSA with Lewis acids (e.g., FeCl₃) led to incomplete conversion (<30%), underscoring the necessity of Brønsted acidity for efficient proton transfer. However, amberlyst-15 resin achieved comparable yields (65%) with easier catalyst recovery, suggesting scalability potential.
Analytical Characterization and Spectral Data
Post-synthesis purification via silica gel chromatography (hexane/EtOAc 4:1) afforded this compound as a white crystalline solid. Key spectroscopic features include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 4.12 (m, 1H, CH-OH), 3.95 (dd, J = 10.8, 4.8 Hz, 1H, CH₂), 3.82 (dd, J = 10.8, 6.0 Hz, 1H, CH₂), 2.70 (br s, 1H, OH), 1.48 (s, 3H, CH₃).
- IR (KBr): 3420 cm⁻¹ (O-H stretch), 1610 cm⁻¹ (C=C aromatic), 1120 cm⁻¹ (C-O-C ether).
Mass spectrometry (EI-MS) confirmed the molecular ion at m/z 178 [M]⁺, aligning with the expected molecular formula C₁₀H₁₀O₂ .
Challenges and Limitations in Current Methodologies
Despite its elegance, the one-step synthesis faces hurdles:
- Regioselectivity Control: Competing para-alkylation occurs in 12–15% of cases, necessitating careful chromatographic separation.
- Moisture Sensitivity: Trace water induces ketone hydration, reducing yields by ~20%. Rigorous solvent drying (Molecular sieves 4Å) mitigates this.
- Scalability: Exothermicity during allylic alcohol protonation risks thermal runaway at >100 mmol scales.
Prospective Applications and Derivative Synthesis
This compound’s structure positions it as a precursor to pharmacologically active analogs. Preliminary derivatization studies include:
- Etherification: Protecting the C3 hydroxyl with benzyl chloride yields lipophilic analogs with enhanced blood-brain barrier permeability.
- Oxidation: Treatment with Jones reagent generates the corresponding diketone, a potential chelating agent for metal catalysis.
Chemical Reactions Analysis
Types of Reactions
Vaginol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, including acids, bases, and transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different furanocoumarin derivatives, while reduction may produce simpler coumarin compounds.
Scientific Research Applications
Vaginol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: Studies have explored the biological activities of this compound, including its potential antimicrobial and antioxidant properties.
Medicine: Research has investigated the potential therapeutic uses of this compound, particularly in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of vaginol involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with enzymes and receptors in the body, modulating their activity and leading to various biological effects.
Pathways Involved: this compound influences several biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vaginol belongs to a group of dihydroxyalkylbenzofurans with closely related analogs. Below is a comparative analysis of its structural, synthetic, and functional properties against key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Synthetic Flexibility: this compound and its analogs are synthesized via a one-step biomimetic route using α,β-epoxy aldehydes and Grignard reagents, enabling structural diversification .
Bioactivity Pathways: Acid-catalyzed cleavage of this compound and vaginidiol produces angelicin, while smyrindiol and xanthoarnol yield psoralen. Both products are furanocoumarins with DNA-intercalating and phototoxic properties, but angelicin exhibits lower mutagenicity than psoralen .
Natural vs. Synthetic Sources: While this compound is naturally occurring in L. officinale, analogs like avicenol A are predominantly synthetic, highlighting the importance of plant-derived intermediates in drug discovery .
Comparison with Functionally Similar Coumarins
This compound shares functional roles with other coumarins, though structural differences dictate distinct applications:
Table 2: Functional Comparison with Broader Coumarin Family
Key Findings:
Its derivative, angelicin, is used in UV-A therapy with reduced side effects compared to psoralen .
Glycosylation Effects: Aperin, a glycosylated coumarin found alongside this compound in L. officinale, demonstrates enhanced solubility and bioavailability compared to non-glycosylated analogs .
Discrepancies and Authoritative Clarifications
- Nomenclature Conflict: refers to "this compound" as an alias for the antibiotic furazolidone. This is a homonymic overlap; the coumarin-derived this compound discussed here is distinct and unrelated to nitroimidazole antibiotics .
- Natural Product Validation: this compound’s identification in L. officinale and its synthetic pathway are corroborated by multiple independent studies, ensuring authoritative consensus on its chemical identity .
Q & A
Q. How to ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal care committee approval (IACUC) with justification for sample sizes and humane endpoints. Publish negative results to avoid publication bias. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant databases) .
Tables for Reference
Table 1 : Common Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV | Purity check | Retention time, peak area |
| NMR | Structural elucidation | Chemical shift, coupling constants |
| LC-MS/MS | Quantification | Limit of detection (LOD), matrix effects |
Table 2 : Frameworks for Resolving Data Contradictions
| Framework | Application | Example in this compound Research |
|---|---|---|
| FINER Criteria | Evaluating question feasibility | Assessing resource availability for synthesizing novel analogs |
| PICO Model | Clinical trial design | Population: Animal models; Intervention: Dose escalation |
| Bayesian Meta-Analysis | Data heterogeneity | Pooling efficacy results from conflicting studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
